molecular formula C22H26N4O2 B2838732 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide CAS No. 2415562-93-3

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2838732
CAS No.: 2415562-93-3
M. Wt: 378.476
InChI Key: IKDFKIZISOFPJC-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodiazole ring, an azetidine ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Coupling with Methoxyphenyl Group: The final step involves coupling the benzodiazole and azetidine intermediates with 2-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzodiazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidinone derivatives are structurally related.

Uniqueness

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide is unique due to the combination of its benzodiazole and azetidine rings, along with the presence of a tert-butyl group and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)-N-(2-methoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-22(2,3)20-23-16-9-5-7-11-18(16)26(20)15-13-25(14-15)21(27)24-17-10-6-8-12-19(17)28-4/h5-12,15H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFKIZISOFPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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